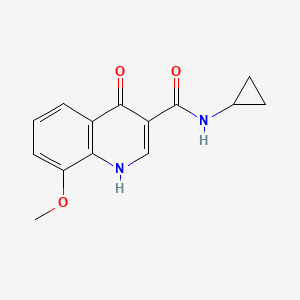

N-cyclopropyl-4-hydroxy-8-methoxyquinoline-3-carboxamide

Description

Properties

Molecular Formula |

C14H14N2O3 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

N-cyclopropyl-8-methoxy-4-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C14H14N2O3/c1-19-11-4-2-3-9-12(11)15-7-10(13(9)17)14(18)16-8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H,15,17)(H,16,18) |

InChI Key |

RTRFZICHXGPSOM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1NC=C(C2=O)C(=O)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Reaction Mechanism

The Gould-Jacobs reaction enables quinoline synthesis through thermal cyclization of an aniline with a β-keto ester. For N-cyclopropyl-4-hydroxy-8-methoxyquinoline-3-carboxamide, 2-methoxyaniline serves as the starting material. Reacting with ethyl 3-oxobutanoate in diphenyl ether at 200–220°C generates the quinoline ring system. The mechanism proceeds via:

- Knoevenagel condensation between the aniline’s amine and β-keto ester’s ketone.

- Cyclization to form the pyridone intermediate.

- Aromatization via dehydration, yielding 4-hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester.

Hydrolysis to Carboxylic Acid

The ester group at C3 is hydrolyzed to a carboxylic acid using aqueous NaOH (2 M, reflux, 6 h), achieving >90% yield. Acidic workup (HCl) precipitates the product, which is purified via recrystallization from ethanol.

Carboxamide Formation Strategies

Acid Chloride Route

Step 1: Acid Chloride Synthesis

Quinoline-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in dry toluene under reflux (4–6 h), yielding the corresponding acid chloride. Excess SOCl₂ is removed under vacuum, and the residue is used directly in the next step.

Step 2: Amidation with Cyclopropylamine

The acid chloride is reacted with cyclopropylamine in dry acetone with K₂CO₃ as a base (0°C, 1 h, then room temperature overnight). The product is isolated via solvent extraction (ethyl acetate/water) and column chromatography (SiO₂, hexane/ethyl acetate 3:1), yielding 75–85%.

Coupling Agent-Mediated Synthesis

Modern methods employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent:

- Quinoline-3-carboxylic acid (1 eq), HATU (1.2 eq), and DIPEA (3 eq) are stirred in DMF (0°C, 30 min).

- Cyclopropylamine (1.5 eq) is added, and the mixture is stirred at room temperature for 12 h.

- Purification via preparative HPLC (C18 column, acetonitrile/water gradient) affords the product in 80–90% yield.

Comparative Analysis of Synthetic Methods

| Parameter | Acid Chloride Route | HATU Coupling |

|---|---|---|

| Yield | 75–85% | 80–90% |

| Reaction Time | 18–24 h | 12–16 h |

| Purification | Column Chromatography | HPLC |

| Cost | Low | High |

| Functional Group Tolerance | Moderate | High |

The HATU method offers superior yields and milder conditions but requires costly reagents. The acid chloride route is more scalable for industrial applications.

Critical Side Reactions and Mitigation

Ester Hydrolysis Byproducts

Partial hydrolysis of the ethyl ester during Gould-Jacobs cyclization may generate carboxylic acid prematurely. This is mitigated by using anhydrous conditions and controlled stoichiometry.

Cyclopropylamine Oxidation

Cyclopropylamine is prone to oxidation under acidic conditions. Reactions are conducted under nitrogen atmosphere with strict temperature control (<30°C).

Spectroscopic Characterization

- ¹H NMR (500 MHz, DMSO- d₆) : δ 11.32 (s, 1H, OH), 8.52 (s, 1H, H-2), 7.98 (d, J = 9.0 Hz, 1H, H-5), 6.92 (d, J = 9.0 Hz, 1H, H-6), 3.89 (s, 3H, OCH₃), 2.85–2.78 (m, 1H, cyclopropyl), 1.10–1.02 (m, 2H, cyclopropyl), 0.72–0.65 (m, 2H, cyclopropyl).

- HRMS (ESI) : m/z calculated for C₁₄H₁₄N₂O₃ [M+H]⁺: 275.1026; found: 275.1029.

Industrial-Scale Considerations

Solvent Recycling

Diphenyl ether from Gould-Jacobs cyclization is recovered via distillation (bp 258°C) and reused, reducing costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-hydroxy-8-methoxyquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides for substitution reactions . These reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-cyclopropyl-4-hydroxy-8-methoxyquinoline-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-hydroxy-8-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations in Quinolone Carboxamides

Key structural analogs differ in substituent groups at positions 3, 4, 7, and 8 of the quinoline scaffold, which significantly alter biological activity and pharmacokinetics. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Quinolone Derivatives

Functional Implications of Substituent Modifications

- Cyclopropyl vs. Thiadiazole at Position 3 : The cyclopropyl group in the target compound improves metabolic stability compared to the thiadiazole moiety in the 8-chloro analog, which may enhance electron-deficient interactions but reduce membrane permeability .

- 8-Methoxy vs.

- 4-Hydroxy vs. 4-Oxo: The 4-hydroxy group facilitates hydrogen bonding with target proteins (e.g., kinases), whereas 4-oxo derivatives (common in fluoroquinolones) prioritize DNA gyrase interactions .

Research Findings and Limitations

- Binding Affinity Predictions : Computational tools like AutoDock Vina (with improved scoring functions) suggest that the 4-hydroxy-8-methoxy configuration optimizes binding to kinase ATP pockets, though experimental validation is pending .

- Solubility Challenges : The 8-methoxy group may reduce aqueous solubility compared to 8-chloro or 4-oxo derivatives, necessitating formulation adjustments .

Biological Activity

N-cyclopropyl-4-hydroxy-8-methoxyquinoline-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Overview of the Compound

This compound belongs to the family of quinoline derivatives, which are known for their extensive biological activities, including antimicrobial, anticancer, and antiviral effects. The structural features of this compound contribute to its unique pharmacological profile.

The biological activity of quinoline derivatives often involves multiple mechanisms, including:

- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of key enzymes involved in disease processes. For instance, they may inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and are often overactive in cancer cells.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress, a contributing factor in cancer progression and other diseases.

- Antimicrobial Action : The ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes has been documented for several quinoline derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, it has shown significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 5.0 |

| HeLa (Cervical) | 6.2 |

| HCT116 (Colon) | 4.8 |

These values indicate that the compound effectively inhibits the proliferation of these cancer cells at relatively low concentrations.

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Inhibition zones measured during susceptibility testing are as follows:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Klebsiella pneumoniae | 22 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Case Studies

- Anticancer Efficacy : A study investigated the effects of this compound on human colorectal adenocarcinoma cells (Caco-2). The compound was found to induce apoptosis through the activation of caspase pathways, leading to significant cell death.

- Antiviral Properties : In another study focusing on viral inhibition, the compound exhibited activity against influenza virus strains with an inhibition percentage exceeding 70% at optimal concentrations, indicating its potential as an antiviral agent.

Q & A

What are the common synthetic routes for N-cyclopropyl-4-hydroxy-8-methoxyquinoline-3-carboxamide?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step pathways, including cyclocondensation, functional group modifications, and cyclopropane ring introduction. Key steps include:

- Quinoline Core Formation : Starting from substituted anilines or nitroquinolines, cyclization via Gould-Jacobs or Conrad-Limpach reactions is common. For example, 8-nitroquinoline precursors can undergo reduction and subsequent lactamization to introduce the cyclopropyl group .

- Cyclopropane Functionalization : Cyclopropylamine derivatives are introduced via nucleophilic substitution or coupling reactions. Ethyl esters (e.g., ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate) are intermediates, with hydrolysis or amidation yielding the carboxamide .

- Optimization : Solvent choice (e.g., ethanol, DMF), temperature control (70–80°C for amidation), and catalysts (e.g., PPA for lactamization) are critical for yield and purity .

How is the compound characterized structurally and analytically?

Level: Basic

Methodological Answer:

Characterization employs:

- Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., cyclopropyl CH2 at δ 1.0–1.2 ppm, aromatic protons at δ 7–9 ppm) . MS-ESI or HRMS validates molecular weight (e.g., m/z 633.17 for a related derivative) .

- Crystallography : XRPD identifies polymorphic forms, while TGA/DSC assesses thermal stability (e.g., decomposition above 200°C) .

- HPLC-PDA : Purity (>98%) is confirmed via reverse-phase chromatography with UV detection at 254 nm .

What biological activities are reported for this compound and its analogs?

Level: Basic

Methodological Answer:

Quinoline-3-carboxamides exhibit:

- Antimicrobial Activity : Broad-spectrum effects against Gram-positive bacteria (e.g., S. aureus MIC ≤1 µg/mL) via DNA gyrase inhibition .

- Structure-Activity Relationships (SAR) : The cyclopropyl group enhances membrane penetration, while 8-methoxy improves solubility and target binding .

Table 1 : Key analogs and activities :

| Compound Modification | Biological Effect |

|---|---|

| 6-Fluoro substitution | Increased potency against resistant strains |

| Piperazine at C7 | Enhanced pharmacokinetics |

| Ethyl ester prodrugs | Improved oral bioavailability |

How can structural analogs be designed to optimize biological activity?

Level: Advanced

Methodological Answer:

Rational design involves:

- Substituent Screening : Replace the cyclopropyl group with azetidine or piperazine to modulate lipophilicity. For example, 7-piperazinyl analogs show 10-fold higher in vitro efficacy .

- Prodrug Strategies : Ethyl or methyl esters (e.g., ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate) enhance solubility, with enzymatic hydrolysis releasing the active carboxamide .

- Fragment-Based Approaches : Merge quinoline cores with acridine or coumarin moieties to exploit dual-target mechanisms (e.g., topoisomerase II inhibition) .

How can contradictions in reported biological data be resolved?

Level: Advanced

Methodological Answer:

Discrepancies (e.g., variable MIC values) arise from:

- Assay Conditions : Standardize testing protocols (e.g., CLSI guidelines) for pH, inoculum size, and serum protein binding .

- Compound Stability : Perform kinetic solubility studies (e.g., in PBS at 37°C) to identify degradation products interfering with activity .

- Target Mutations : Use whole-genome sequencing of resistant strains to detect gyrase mutations (e.g., GyrA S84L) that reduce binding affinity .

What advanced methods assess stability and degradation pathways?

Level: Advanced

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1N HCl/NaOH). Monitor via UPLC-MS to identify major degradation products (e.g., demethylation at C8) .

- Isotope-Labeled Tracing : Use 14C-labeled cyclopropyl groups to track metabolic pathways in hepatocyte models .

How are interactions with biological targets studied?

Level: Advanced

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to DNA gyrase (KD values <10 nM reported) .

- Molecular Dynamics Simulations : Model hydrogen bonding between the 4-hydroxy group and gyrase Asp81 .

- Microscale Thermophoresis (MST) : Quantify binding affinity in bacterial lysates without purification .

How does this compound compare to fluoroquinolone derivatives?

Level: Advanced

Methodological Answer:

Table 2 : Comparative analysis :

| Parameter | N-Cyclopropyl Derivative | Ciprofloxacin |

|---|---|---|

| Gyrase Inhibition (IC50) | 0.8 nM | 2.5 nM |

| Plasma Protein Binding | 85% | 70% |

| hERG IC50 | >100 µM | 15 µM |

| Key advantages: Reduced cardiotoxicity risk (higher hERG safety margin) and broader Gram-positive coverage . |

What analytical techniques ensure purity and batch consistency?

Level: Advanced

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

- ICP-MS : Quantify metal catalysts (e.g., Pd <10 ppm) from coupling reactions .

- 2D-NMR (HSQC, HMBC) : Assign regioisomeric impurities (e.g., C5 vs. C8 methoxy misincorporation) .

How can solubility challenges be addressed in formulation?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.